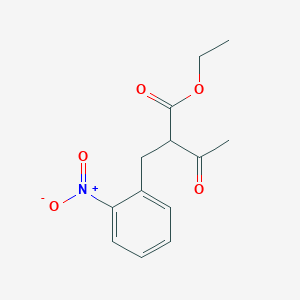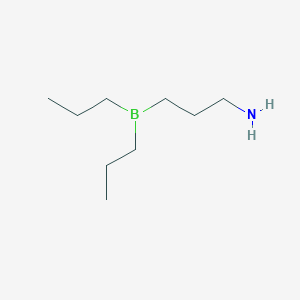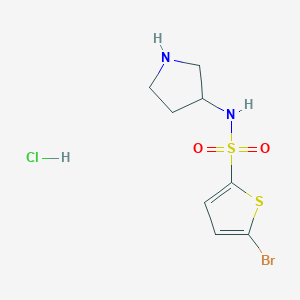
Methyl 1-(1-methyl-2-phenylethyl)-4-(N-(1-oxopropyl)-N-phenylamino)-4-piperidinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Methyl-2-phenylethyl)-4-[(1-oxopropyl)phenylamino]-4-piperidinecarboxylic acid methyl ester is a complex organic compound with a unique structure This compound is characterized by its piperidine ring, which is substituted with various functional groups, including a phenylethyl group, a propylphenylamino group, and a carboxylic acid methyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Methyl-2-phenylethyl)-4-[(1-oxopropyl)phenylamino]-4-piperidinecarboxylic acid methyl ester involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Substitution Reactions: The phenylethyl and propylphenylamino groups are introduced through substitution reactions, often using reagents such as alkyl halides and amines.
Esterification: The carboxylic acid group is esterified using methanol and an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: These reactors provide controlled environments for the reactions, ensuring consistent product quality.
Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are used to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(1-Methyl-2-phenylethyl)-4-[(1-oxopropyl)phenylamino]-4-piperidinecarboxylic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or amines in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
1-(1-Methyl-2-phenylethyl)-4-[(1-oxopropyl)phenylamino]-4-piperidinecarboxylic acid methyl ester has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of 1-(1-Methyl-2-phenylethyl)-4-[(1-oxopropyl)phenylamino]-4-piperidinecarboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(1-Methyl-2-phenylethyl)-4-[(1-oxopropyl)phenylamino]-4-piperidinecarboxylic acid ethyl ester
- 1-(1-Methyl-2-phenylethyl)-4-[(1-oxopropyl)phenylamino]-4-piperidinecarboxylic acid propyl ester
Uniqueness
1-(1-Methyl-2-phenylethyl)-4-[(1-oxopropyl)phenylamino]-4-piperidinecarboxylic acid methyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
60645-02-5 |
|---|---|
Formule moléculaire |
C25H32N2O3 |
Poids moléculaire |
408.5 g/mol |
Nom IUPAC |
methyl 1-(1-phenylpropan-2-yl)-4-(N-propanoylanilino)piperidine-4-carboxylate |
InChI |
InChI=1S/C25H32N2O3/c1-4-23(28)27(22-13-9-6-10-14-22)25(24(29)30-3)15-17-26(18-16-25)20(2)19-21-11-7-5-8-12-21/h5-14,20H,4,15-19H2,1-3H3 |
Clé InChI |
SIKUJMOJXPGHSR-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)C(C)CC3=CC=CC=C3)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















